3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with chlorophenyl, methyl, and diphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Introduction of the Furo Group: The furo group is introduced through a cyclization reaction involving a suitable dihydrofuran derivative.
Substitution Reactions: The chlorophenyl, methyl, and diphenyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like chlorobenzene, methyl iodide, and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert ketone or aldehyde groups into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene, methyl iodide, phenylboronic acid in the presence of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is studied for its ability to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Its anti-inflammatory and anticancer properties are of particular interest, with studies exploring its efficacy in treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C30H19ClO3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-2,5-diphenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C30H19ClO3/c1-18-28-24(23(17-26(32)33-28)19-8-4-2-5-9-19)16-25-27(20-12-14-22(31)15-13-20)30(34-29(18)25)21-10-6-3-7-11-21/h2-17H,1H3 |
InChI Key |
MCMIPXABTNCJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=CC(=O)O2)C6=CC=CC=C6 |
Origin of Product |
United States |
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